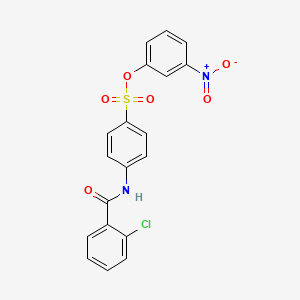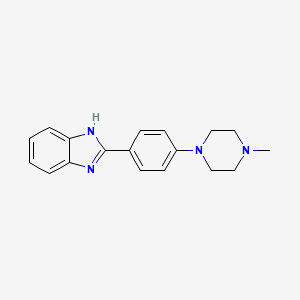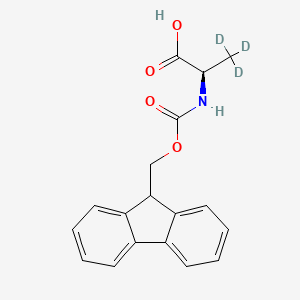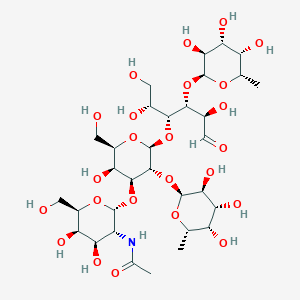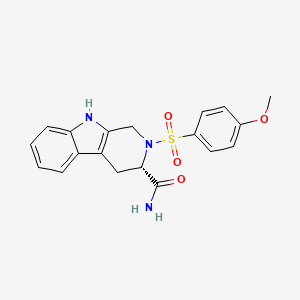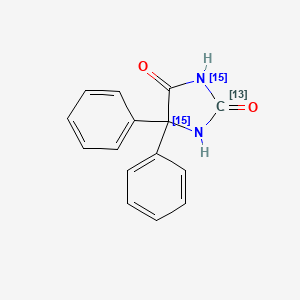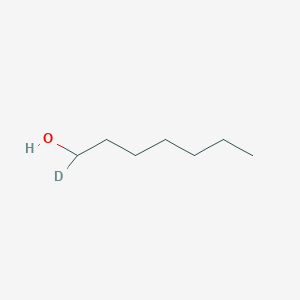
Antitubercular agent-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-36 is a compound designed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is crucial in the fight against drug-resistant strains of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of substituted heteroaryl aldehydes, 2-acetyl pyrrole or thiazole, and substituted hydrazine hydrates. These reactants undergo a one-pot multicomponent reaction in the presence of a base such as sodium hydroxide and ethanol as the solvent at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Antitubercular agent-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Antitubercular agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential treatment for drug-resistant tuberculosis strains.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
The mechanism of action of Antitubercular agent-36 involves inhibiting the synthesis or transcription of mycobacterial RNA or the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the bacterial cell’s ability to grow and replicate, ultimately leading to its death. The compound targets specific enzymes and pathways essential for the survival of Mycobacterium tuberculosis .
相似化合物的比较
Similar Compounds
Similar compounds to Antitubercular agent-36 include:
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall
Uniqueness
This compound is unique in its specific molecular structure and its ability to target multiple pathways within the bacterial cell. This multi-target approach enhances its efficacy against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the arsenal of antitubercular agents .
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
ethyl 5-[6-(4-methylanilino)pyridin-2-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-18(22)15-11-16(24-21-15)14-5-4-6-17(20-14)19-13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,20) |
InChI 键 |
KQDKNNTUMFTCHN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC(=CC=C2)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


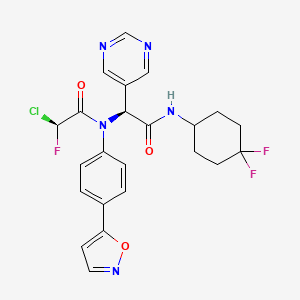
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
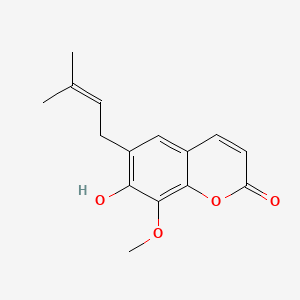
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
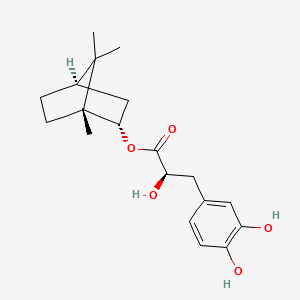
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
